1-(3-Azidopropoxy)-3-fluorobenzene

Description

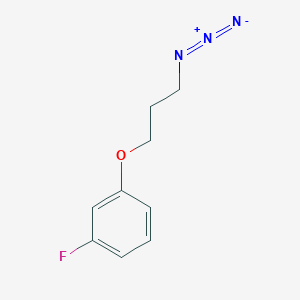

1-(3-Azidopropoxy)-3-fluorobenzene is an aromatic compound featuring a benzene ring substituted with a fluorine atom at the meta-position and a 3-azidopropoxy group at the para-position. The azidopropoxy moiety consists of a three-carbon propyl chain terminated with a reactive azide (-N₃) group, making this compound highly versatile in click chemistry applications, particularly Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Key properties include:

- Reactivity: The azide group enables rapid conjugation with alkynes, facilitating applications in bioconjugation and polymer chemistry.

Properties

IUPAC Name |

1-(3-azidopropoxy)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3O/c10-8-3-1-4-9(7-8)14-6-2-5-12-13-11/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOASTRALKYALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Azidopropoxy)-3-fluorobenzene typically involves the reaction of 3-fluorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 1-(3-bromopropoxy)-3-fluorobenzene. This intermediate is then treated with sodium azide in a solvent like dimethylformamide (DMF) to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Azidopropoxy)-3-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.

Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Cycloaddition: The azide group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.

Reduction: Lithium aluminum hydride or other hydride donors are used for reduction.

Cycloaddition: Copper(I) catalysts and alkynes are used for cycloaddition reactions.

Major Products Formed:

Triazoles: Formed via cycloaddition reactions.

Amines: Formed via reduction of the azide group.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₉H₁₀F N₃O

Molecular Weight : 195.19 g/mol

The compound consists of a fluorobenzene moiety linked to a propoxy group containing an azide functional group. The azide group (–N₃) is particularly significant for its reactivity and utility in click chemistry applications.

Chemistry

- Building Block for Synthesis : 1-(3-Azidopropoxy)-3-fluorobenzene is primarily used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate for the formation of triazoles through click chemistry reactions, which are widely utilized in organic synthesis.

- Reactivity : The azide group can undergo nucleophilic substitution reactions, cycloaddition with alkynes, and reduction to form amines. These reactions are essential for developing new synthetic pathways and compounds.

Biology

- Bioconjugation Techniques : The compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes. This application is crucial for imaging and tracking biological processes in living systems.

- Bioorthogonal Chemistry : Its azide functional group allows for selective reactions in biological systems without interfering with native biochemical processes. This feature makes it valuable for therapeutic applications and drug development.

Materials Science

- Development of New Materials : In the industrial sector, this compound is employed in the development of new materials with specific properties, such as polymers and coatings. Its unique reactivity can enhance the performance characteristics of these materials.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various research contexts:

- Triazole Formation : Research has demonstrated effective cycloaddition reactions using this compound to create triazole derivatives that exhibit enhanced biological activity against specific targets.

- Fluorescent Labeling : Case studies have shown successful bioconjugation using this compound to label proteins for imaging studies, providing insights into cellular mechanisms.

Mechanism of Action

The mechanism of action of 1-(3-Azidopropoxy)-3-fluorobenzene primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications. The fluorine atom can also influence the compound’s reactivity and interactions with other molecules, potentially enhancing its utility in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Azide vs. Amine vs. Morpholine

1-(Azidomethyl)-3-fluorobenzene (C₇H₆FN₃)

- Structure : Features an azidomethyl (-CH₂N₃) group instead of azidopropoxy.

- Synthesis : Prepared via nucleophilic substitution between 3-fluorobenzaldehyde and methylene bromide chloride, followed by azide introduction .

1-(2-Aminopropoxy)-3-fluorobenzene (C₉H₁₂FNO)

- Structure : Replaces the azide with an amine (-NH₂) group on a two-carbon propoxy chain.

- Applications : Primarily used in medicinal chemistry for its amine reactivity (e.g., amide bond formation). However, the lack of an azide limits click chemistry utility .

- Physical Properties : Molecular weight 169.2 g/mol; purity ≥95% .

3-Morpholinopropan-1-azide Derivatives

- Structure : Combines a morpholine ring with a propyl azide chain.

- Biological Activity: Exhibits higher inhibitory activity in enzyme assays compared to 3-fluorobenzene analogs. For example, replacing morpholinopropan-1-azide with 3-fluorobenzene (as in compound 7_2d8) reduced potency by 50%, highlighting the importance of nitrogen-rich substituents in target binding .

Chain Length and Steric Effects

- Propoxy vs. Methyl Linkers :

- The three-carbon propoxy chain in 1-(3-Azidopropoxy)-3-fluorobenzene provides greater flexibility and reduced steric hindrance compared to azidomethyl derivatives, enhancing reaction yields in click chemistry (e.g., 68–93% yields for most azides vs. lower yields for 1-(azidomethyl)-3-fluorobenzene) .

- Shorter linkers (e.g., methyl) may restrict access to reactive sites, as seen in DNA-p53 complexes where fluorobenzene modifications induced significant helical bending (Δθh = 14°) due to steric clashes .

Biological Activity

1-(3-Azidopropoxy)-3-fluorobenzene, with the CAS number 1250700-40-3, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features, particularly the presence of an azide group. This compound is notable for its potential applications in bioorthogonal chemistry, which allows for selective reactions in biological systems without interfering with native biochemical processes.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₀F N₃O

- Molecular Weight : 195.19 g/mol

The compound consists of a fluorobenzene moiety linked to a propoxy group that contains an azide functional group. The azide group (–N₃) is particularly significant for its reactivity and utility in click chemistry applications.

The biological activity of this compound is primarily attributed to its azide functional group, which can participate in various click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the formation of stable triazole linkages, facilitating the conjugation of biomolecules for imaging or therapeutic purposes.

Biological Activity

Research indicates that compounds containing azide groups can exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. The azide group can enhance the interaction with microbial targets, potentially leading to inhibition of growth or viability.

- Antioxidant Activity : The compound may also exhibit antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems.

Case Studies and Research Findings

A review of relevant literature reveals several studies investigating the biological activities of azide-containing compounds similar to this compound.

Table 1: Summary of Biological Activities

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for several applications:

- Drug Development : Its ability to form stable linkages with biomolecules positions it as a useful intermediate in drug design and development.

- Imaging Techniques : The compound's reactivity allows it to be used in labeling studies for imaging cellular processes, thereby enhancing our understanding of biological mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.